Cas no 135608-47-8 (4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside)

4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside 化学的及び物理的性質
名前と識別子
-
- 4'-fluorophenyl 2-acetamido-2-deoxy-beta-d-glucopyranoside
- 4-FLUOROPHENYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSIDE
- 4'-FLUOROPHENYL 2-ACETAMIDO-2-DEOXY-β-D-GLUCOPYRANOSIDE
- 4'-FLUOROPHENYL 2-ACETAMIDO-2-DEOXY-SS-D-GLUCOPYRANOSIDE
- 4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
-
計算された属性
- せいみつぶんしりょう: 315.11200
じっけんとくせい
- PSA: 108.25000
- LogP: -0.46090
4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | MF06412-10 g |
4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside |
135608-47-8 | 10g |
$1,819.20 | 2023-01-03 | ||
TRC | F209360-500mg |
4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside |
135608-47-8 | 500mg |
$ 490.00 | 2022-06-05 | ||
TRC | F209360-2500mg |
4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside |
135608-47-8 | 2500mg |
$ 1625.00 | 2022-06-05 | ||
TRC | F209360-1000mg |
4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside |
135608-47-8 | 1g |
$ 815.00 | 2022-06-05 | ||
Biosynth | MF06412-1 g |
4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside |
135608-47-8 | 1g |
$363.83 | 2023-01-03 | ||
Biosynth | MF06412-5 g |
4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside |
135608-47-8 | 5g |
$1,212.75 | 2023-01-03 |
4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside 関連文献
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranosideに関する追加情報
Introduction to 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 135608-47-8)
4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, identified by its CAS number 135608-47-8, is a specialized glycoside derivative that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of fluorinated sugars, which are known for their enhanced metabolic stability and binding affinity. The presence of a fluorophenyl moiety and an acetamido group at the 2-position of the glucose ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of novel therapeutic agents.
The structural configuration of 4-fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is meticulously designed to optimize its biological activity. The β-D-glucopyranose core is a common scaffold in many glycosidic compounds, recognized for its role in carbohydrate-protein interactions. The introduction of a fluoro substituent at the para position of the phenyl ring enhances the compound's solubility and bioavailability, while the acetamido group provides a site for further functionalization. These features make it an attractive building block for drug development, particularly in the design of carbohydrate-based drugs that target specific biological pathways.
Recent advancements in glycobiology have highlighted the importance of fluorinated glycosides in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that fluorine atoms can influence the conformational dynamics of glycosidic bonds, thereby altering their interactions with enzymes such as glycosidases and lectins. The compound 4-fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside has been investigated for its potential in inhibiting pathogenic enzymes that rely on glucose moieties for their function. This has opened up new avenues for treating infectious diseases and metabolic disorders where carbohydrate recognition plays a critical role.
In addition to its enzymatic applications, 4-fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside has shown promise in the development of immunomodulatory agents. The fluorine atom's ability to enhance binding affinity has been leveraged to design molecules that interact with immune receptors with higher specificity. Preliminary studies indicate that derivatives of this compound may serve as potent adjuvants or immunostimulants, offering potential benefits in vaccine development and autoimmune disease treatment. The acetamido group, being polar and amide-like, also facilitates interactions with hydrophilic regions of proteins, further broadening its utility in biomedical applications.
The synthesis of 4-fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside involves sophisticated carbohydrate chemistry techniques, including glycosylation reactions under controlled conditions. The use of advanced synthetic methodologies ensures high purity and yield, which are critical for pharmaceutical applications. Researchers have employed transition-metal-catalyzed cross-coupling reactions to introduce the fluorophenyl group efficiently. These methods not only improve synthetic efficiency but also minimize unwanted byproducts, adhering to green chemistry principles.
From a regulatory perspective, compounds like 4-fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside must undergo rigorous testing to ensure safety and efficacy before clinical use. Current research is focused on optimizing synthetic routes to reduce costs while maintaining high standards of quality control. Collaborative efforts between academic institutions and pharmaceutical companies are underway to streamline the process from laboratory-scale synthesis to industrial production. This interdisciplinary approach is essential for translating promising research findings into viable therapeutic options.
The impact of fluorinated glycosides extends beyond drug development into diagnostic applications as well. These compounds can be labeled with fluorescent tags or radioisotopes, enabling their use in imaging techniques such as positron emission tomography (PET) and fluorescence microscopy. Such tools are invaluable for studying carbohydrate-mediated processes in vivo, providing insights that were previously unattainable. The versatility of 4-fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside lies in its adaptability to various biochemical assays, making it a cornerstone in modern glycobiological research.
Future directions in the study of this compound include exploring its potential as a prodrug or precursor for more complex glycosidic structures. By modifying specific functional groups, researchers aim to create derivatives with enhanced pharmacokinetic properties or targeted delivery systems. The integration of computational modeling with experimental data will further aid in predicting the behavior of these compounds under different physiological conditions. This holistic approach ensures that discoveries made in vitro translate effectively into clinical practice.
In conclusion, 4-fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 135608-47-8) represents a significant advancement in glycoscience with far-reaching implications for medicine and biotechnology. Its unique structural features make it a versatile tool for drug discovery, diagnostics, and fundamental research into carbohydrate biology. As our understanding of glycans continues to evolve, compounds like this will undoubtedly play a pivotal role in addressing some of today's most pressing health challenges.
135608-47-8 (4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside) 関連製品
- 13089-18-4(Phenyl 2-acetamido-2-deoxy-a-D-galactopyranoside)
- 2104368-15-0(1-(2,2-Difluorocyclopropyl)propan-2-amine)
- 947191-69-7(2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1369259-14-2(3-Chloro-1-piperidin-1-ylisoquinoline)
- 1805717-82-1(4-(2-Bromopropanoyl)-2-ethoxymandelic acid)
- 2171627-79-3(2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-dimethylpentanoic acid)
- 1016891-05-6(6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile)
- 128182-82-1(Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate)
- 2248345-74-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate)
- 1361833-54-6(4-(3,5-Dichlorophenyl)-2-fluoropyridine)



